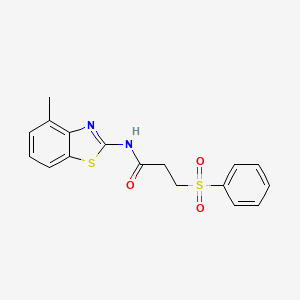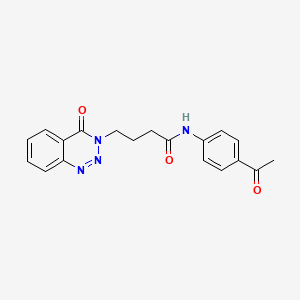![molecular formula C20H19N3O3S B2511413 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-19-0](/img/structure/B2511413.png)
8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C27H25N3O3S and a molecular weight of 471.58 . It is also known by other synonyms such as "3-benzyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-one" .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including two methoxy groups, a sulfanyl group attached to a 2-methylbenzyl group, and an imidazo[1,2-c]quinazolin-2-one group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 647.1±65.0 °C and a predicted density of 1.28±0.1 g/cm3 . Its pKa is predicted to be -1.86±0.40 .Wissenschaftliche Forschungsanwendungen
Implication in Medicinal Chemistry
Quinazoline derivatives are integral in medicinal chemistry, attributed to their presence in over 200 naturally occurring alkaloids and synthetic compounds with biological activities. These compounds have been synthesized for various biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazolinone nucleus's stability has prompted the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showcasing antibacterial activity, which illustrates the compound's potential in creating new medicinal agents (Tiwary et al., 2016).
Antioxidant Activity Determination
Quinazoline derivatives have been utilized in antioxidant activity assays, highlighting their importance in food engineering, medicine, and pharmacy. These assays are critical for understanding the antioxidant capacity of complex samples, which is vital in the synthesis and analysis of quinazoline derivatives for potential antioxidant applications (Munteanu & Apetrei, 2021).
Anticancer Applications
Extensive research has been done on quinazoline derivatives as anticancer agents. These compounds have shown promise in inhibiting EGFR, with newer generations inhibiting both wild-type and mutated EGFR, showcasing their potential in cancer chemotherapy (Ravez et al., 2015). The broad range of therapeutic targets for quinazoline derivatives in cancer treatment underscores the compound's significance in developing novel anticancer drugs.
Optoelectronic Material Development
Quinazoline derivatives have also found applications in optoelectronic materials due to their luminescent properties. These compounds have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, highlighting the versatility of quinazoline derivatives beyond medicinal applications (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-6-4-5-7-13(12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPEFQNYCZHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

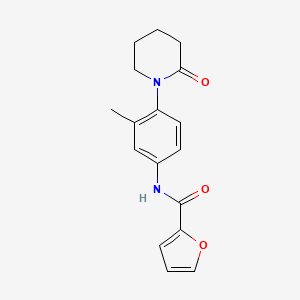
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)
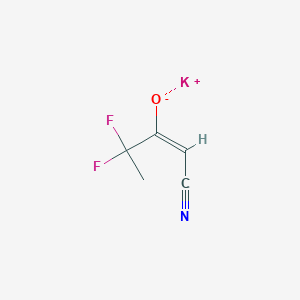
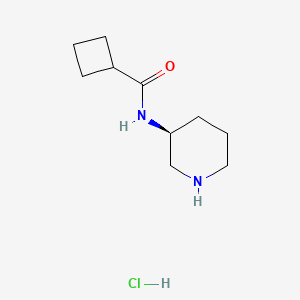

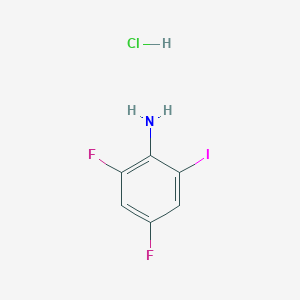

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)
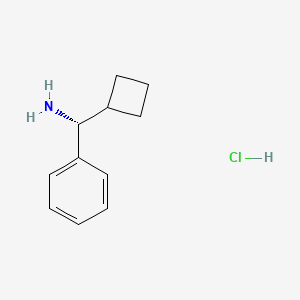

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)
